

4-Chloro-N,N-dimethylpicolinamide HPLC analysis method

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-N,N-dimethylpicolinamide
Cat. No.:	B040247

[Get Quote](#)

An Application Note for the Analysis of **4-Chloro-N,N-dimethylpicolinamide** by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-Chloro-N,N-dimethylpicolinamide**. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification for purity assessments, stability studies, and quality control. The described protocol leverages a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The methodology has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability, accuracy, and precision.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction and Scientific Rationale

4-Chloro-N,N-dimethylpicolinamide, a derivative of picolinamide, belongs to a class of compounds with significant interest in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring and an amide functional group, makes it a key intermediate in the synthesis of more complex target molecules. Accurate and reliable quantification of this intermediate is critical to ensure the quality, consistency, and yield of final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.^{[6][7]} Specifically, reversed-phase HPLC is the predominant mode of separation for small molecules of moderate polarity.^{[8][9][10]} The selection of RP-HPLC for this application is based on the physicochemical properties of **4-Chloro-N,N-dimethylpicolinamide**. Its aromatic nature provides strong chromophores for UV detection, while its predicted polarity allows for effective retention and separation on a non-polar stationary phase, such as octadecylsilane (C18), using a polar mobile phase.

This document provides a comprehensive, step-by-step protocol for the analysis, including method parameters, sample preparation, and a full validation strategy grounded in internationally recognized regulatory standards.^[5]

Analyte Physicochemical Properties

While specific experimental data for **4-Chloro-N,N-dimethylpicolinamide** is not broadly published, its properties can be reliably inferred from the closely related analog, 4-Chloro-N-methylpicolinamide, and general principles of physical organic chemistry.

Property	Value / Description	Rationale / Source
Chemical Name	4-chloro-N,N-dimethylpyridine-2-carboxamide	IUPAC Nomenclature
Molecular Formula	C ₈ H ₉ ClN ₂ O	Calculated
Molecular Weight	184.62 g/mol	Calculated
CAS Number	882167-77-3 (for hydrochloride salt)	[11]
Appearance	Expected to be a white to off-white crystalline powder.	Analogy to 4-Chloro-N-methylpicolinamide.[12][13]
Solubility	Predicted to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water.	Analogy to 4-Chloro-N-methylpicolinamide.[12][14]
UV Absorbance	The pyridine ring and carboxamide group constitute a chromophore. A UV maximum is expected in the 260-285 nm range.	Based on analyses of similar picolinamide and benzamide structures.[15][16]

Experimental Protocol

Instrumentation, Chemicals, and Materials

- Instrumentation:

- HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
- Chromatography Data System (CDS) for data acquisition and processing.
- Analytical balance (0.01 mg readability).
- pH meter.

- Volumetric flasks (Class A).
- Pipettes (calibrated).
- Syringe filters (0.45 µm, PTFE or nylon).
- Chemicals and Reagents:
 - **4-Chloro-N,N-dimethylpicolinamide** reference standard (>99% purity).
 - Acetonitrile (HPLC grade, UV cutoff <190 nm).[\[17\]](#)
 - Water (HPLC grade or Milli-Q).
 - Methanol (HPLC grade).

Chromatographic Conditions

The following parameters were optimized to achieve a symmetric peak shape, adequate retention, and a short run time. The choice of a C18 column provides a versatile stationary phase for retaining small molecules, while the acetonitrile/water mobile phase offers good separation efficiency and low UV absorbance.[\[10\]](#)[\[18\]](#)[\[19\]](#)

Parameter	Condition	Justification
Column	C18, 150 mm x 4.6 mm, 5 μ m particle size	A general-purpose column providing a good balance of efficiency and backpressure.
Mobile Phase	Acetonitrile : Water (50:50, v/v)	Provides optimal retention (k' between 2-10) and peak shape. The ratio can be adjusted to fine-tune retention time.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature	30 °C	Reduces viscosity and improves peak symmetry. A controlled temperature ensures run-to-run reproducibility.
Injection Volume	10 μ L	A small volume minimizes potential peak distortion from the injection solvent.
Detection Wavelength	275 nm	Selected based on the expected UV maximum of the analyte, providing high sensitivity. A PDA detector can be used to confirm peak purity.
Run Time	10 minutes	Sufficient to allow for the elution of the main peak and any potential impurities without being unnecessarily long.

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **4-Chloro-N,N-dimethylpicolinamide** reference standard.
 - Transfer to a 25 mL Class A volumetric flask.
 - Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
 - Allow the solution to return to room temperature.
 - Dilute to the mark with methanol and mix thoroughly.
- Calibration Curve Standards (e.g., 1-100 µg/mL):
 - Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
- Sample Solution (Target concentration ~50 µg/mL):
 - Accurately weigh an amount of the sample powder expected to contain ~5 mg of **4-Chloro-N,N-dimethylpicolinamide**.
 - Transfer to a 100 mL Class A volumetric flask.
 - Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete extraction.
 - Allow to cool, dilute to the mark with methanol, and mix.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical method provides assurance of its reliability.[\[1\]](#)[\[5\]](#) The following parameters must be assessed.

System Suitability

Before any analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) six times.

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry.
Theoretical Plates (N)	≥ 2000	Indicates column efficiency.
%RSD of Peak Area	≤ 2.0%	Demonstrates system precision.
%RSD of Retention Time	≤ 1.0%	Demonstrates stability of the pump and system.

Source: Based on general requirements in USP <621>.[20][21]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample. The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. A PDA detector can be used to assess peak purity.

Linearity and Range

The linearity of the method should be established across a range of concentrations.

- Prepare at least five concentrations across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL).
- Inject each concentration in triplicate.
- Plot a graph of the mean peak area versus concentration.
- Perform a linear regression analysis. The correlation coefficient (r^2) should be ≥ 0.999 .

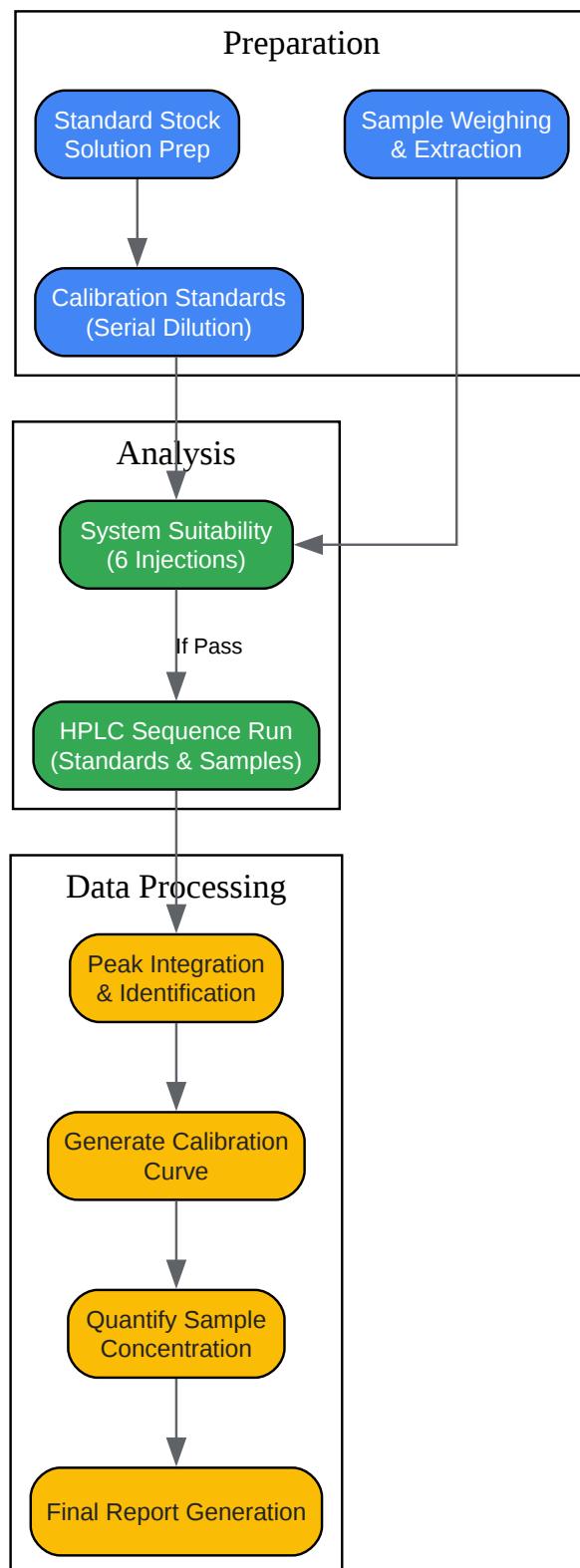
Accuracy

Accuracy is determined by performing recovery studies.

- Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
- Prepare each level in triplicate.
- Analyze the samples and calculate the percentage recovery.
- The mean recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument. The %RSD should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument. The %RSD over the two days should be $\leq 2.0\%$.


Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

- Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
- Column Temperature: ± 2 °C (28 °C and 32 °C).
- Mobile Phase Composition: $\pm 2\%$ organic (e.g., 48:52 and 52:48 ACN:H₂O).

System suitability parameters should remain within the acceptance criteria for all conditions.

Data Analysis and Workflow

[Click to download full resolution via product page](#)

Caption: Overall workflow for the HPLC analysis of **4-Chloro-N,N-dimethylpicolinamide**.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of **4-Chloro-N,N-dimethylpicolinamide**. The use of a standard C18 column and a common mobile phase makes it easily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, providing trustworthy data for quality control and research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. bioglobax.com [bioglobax.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hovione.com [hovione.com]
- 10. pharmtech.com [pharmtech.com]
- 11. 4-Chloro-N-methylpicolinamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 12. nbinno.com [nbino.com]
- 13. 4-Chloro-N-methyl-2-pyridinecarboxamide | 220000-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. UV Cutoff [macro.lsu.edu]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. youtube.com [youtube.com]
- 20. usp.org [usp.org]
- 21. agilent.com [agilent.com]
- To cite this document: BenchChem. [4-Chloro-N,N-dimethylpicolinamide HPLC analysis method]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040247#4-chloro-n-n-dimethylpicolinamide-hplc-analysis-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com